(S)-1-Amino-3-isobutoxypropan-2-ol
Description
(S)-1-Amino-3-isobutoxypropan-2-ol is a chiral amino alcohol characterized by a propan-2-ol backbone substituted with an amino group (-NH2) at position 1 and an isobutoxy group (-O-CH2CH(CH3)2) at position 3. Its molecular formula is C7H17NO2, with a molecular weight of 147.21 g/mol. The compound’s stereochemistry and functional groups make it relevant in asymmetric synthesis, pharmaceutical intermediates, and ligand design. The isobutoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with alternative substituents (e.g., hydroxyl, phenyl, or acetoxy groups) .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-1-amino-3-(2-methylpropoxy)propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
TVWDJNUBZPEENC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)COC[C@H](CN)O |
Canonical SMILES |
CC(C)COCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-isobutoxypropan-2-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding ketone or aldehyde using a chiral reducing agent. Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to achieve the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or biocatalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient production of the desired enantiomer while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-isobutoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Amino-3-isobutoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-isobutoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Key Structural Features:
- Amino Alcohol Backbone: Shared with compounds like (S)-2-Amino-3-phenylpropan-1-ol () and pestalafuranones ().
- Substituent Variability: Isobutoxy Group: In (S)-1-Amino-3-isobutoxypropan-2-ol, this group introduces an ether linkage and branched alkyl chain. Phenyl Group: In (S)-2-Amino-3-phenylpropan-1-ol (), the aromatic ring enhances lipophilicity and π-π interactions. Oxymethine/Methylene: Pestalafuranones () exhibit oxygenated or alkylated carbons, altering polarity and reactivity.
Structural Implications :
- The isobutoxy group’s steric hindrance may reduce intermolecular hydrogen bonding compared to hydroxyl-containing analogs, affecting solubility and crystallinity.
- Aromatic substituents (e.g., phenyl in ) enhance rigidity and electronic conjugation, whereas alkyl/ether groups prioritize flexibility and hydrophobicity .
Physicochemical Properties
Comparative Data Table:
Key Observations :
- Lipophilicity: The isobutoxy group in the target compound likely increases LogP compared to hydroxylated pestalafuranones () but reduces it relative to phenyl-containing analogs (). This balance affects membrane permeability and bioavailability .
- Solubility: The target compound’s dual hydrogen-bond donors (NH2, OH) may enhance water solubility compared to fully alkylated analogs like pestalafuranone F (). However, the phenyl group in ’s compound reduces polarity, leading to lower aqueous solubility despite similar hydrogen-bonding capacity .
Spectroscopic Differences (NMR and MS)
- ¹H NMR Shifts: The isobutoxy group’s methyl protons (δH ~1.0–1.2 ppm) and methine/methylene signals (δH ~3.4–3.6 ppm) distinguish it from phenyl (δH ~7.2–7.4 ppm) or hydroxyl-bearing analogs. Pestalafuranone F () shows δH 2.28 ppm for H-11 due to methylene substitution, contrasting with oxymethine signals (δH 4.53 ppm) in pestalafuranone B .
- ¹³C NMR :
- MS Fragmentation :
- The isobutoxy group may lead to cleavage at the ether linkage (e.g., m/z 147 → m/z 101), contrasting with phenyl group retention in ’s compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
